molecular formula C18H23N3O3 B2382411 N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide CAS No. 1424528-73-3

N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide

Cat. No.: B2382411
CAS No.: 1424528-73-3
M. Wt: 329.4
InChI Key: BUMYWWZXPQGJHV-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a cyanocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the furan and pyrrolidine intermediates. The furan ring can be synthesized through various methods, including the nitration of furfural followed by reduction and cyclization . The pyrrolidine ring is often synthesized via the reaction of an appropriate amine with a cyclic ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality .

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrile group can form hydrogen bonds with active sites, enhancing binding affinity . The pyrrolidine ring can increase the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide is unique due to its combination of a furan ring, a pyrrolidine ring, and a cyanocyclopentyl group. This combination provides a unique set of chemical properties, including high reactivity and potential biological activity .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c19-13-18(7-1-2-8-18)20-17(23)12-21-9-3-5-14(21)11-15(22)16-6-4-10-24-16/h4,6,10,14H,1-3,5,7-9,11-12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMYWWZXPQGJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCCC2CC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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